molecular formula C16H18N2O2 B14459546 1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine CAS No. 71765-48-5

1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine

Cat. No.: B14459546
CAS No.: 71765-48-5
M. Wt: 270.33 g/mol
InChI Key: NTXKGXFHZMTNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine is a novel synthetic compound designed for research and development purposes, combining an indole scaffold with a 2-methylpiperidine moiety. The indole structure is a privileged scaffold in medicinal chemistry and is known to be associated with a wide spectrum of biological activities. Research into indole derivatives has shown potential in various areas, including antiviral, anticancer, anti-inflammatory, and antimicrobial applications . The 2-methylpiperidine group contributes a sterically defined basic nitrogen center, which can be critical for molecular recognition and binding to biological targets. This combination makes 1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine a compound of significant interest for investigating new pharmacological pathways and as a key intermediate in the synthesis of more complex molecules. Researchers can explore its potential as a protein kinase C inhibitor or as a sphingosine-1-phosphate (S1P) receptor antagonist, given the documented activities of structurally related pyrroloindole compounds . Its mechanism of action is anticipated to be highly structure-dependent, potentially involving interaction with enzymes or receptors common to indole-based bioactive molecules. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

71765-48-5

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione

InChI

InChI=1S/C16H18N2O2/c1-11-6-4-5-9-18(11)16(20)15(19)13-10-17-14-8-3-2-7-12(13)14/h2-3,7-8,10-11,17H,4-6,9H2,1H3

InChI Key

NTXKGXFHZMTNKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 2-methylpiperidine.

    Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties through a suitable linker, often using a condensation reaction with an appropriate dione precursor.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole moiety is known to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents attached to the piperidine ring or the acyl group. Key examples include:

Compound Name Substituents Molecular Weight CAS Number Key Features
1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine Indol-3-yloxoacetyl, methyl Not reported Not found Indole-piperidine hybrid
AI3-37220 (1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine) Cyclohexenylcarbonyl, methyl ~235 (calculated) 69462-43-7 High mosquito repellency
1-(2-chlorobenzoyl)-2-methylpiperidine 2-chlorobenzoyl, methyl 237.72 326898-58-2 Chlorinated aromatic group
DEET (N,N-diethyl-3-methylbenzamide) N,N-diethyl-3-methylbenzamide 191.27 134-62-3 Gold-standard repellent

Key Observations :

  • AI3-37220: The cyclohexenyl group enhances hydrophobicity, contributing to prolonged repellent action against Anopheles mosquitoes (>80% efficacy for 9 hours vs. DEET’s 3 hours) .
  • DEET : Polar benzamide group facilitates skin absorption but requires frequent reapplication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine, and what analytical techniques validate its purity?

  • Methodology : Use a multi-step synthesis involving indole-3-oxoacetic acid derivatives and 2-methylpiperidine coupling via amide bond formation. Post-synthesis, validate purity using HPLC (≥95% purity threshold) and structural integrity via 1H^1H-NMR (e.g., indole NH proton at δ 10.5–11.0 ppm) and 13C^{13}C-NMR (carbonyl peaks at ~170 ppm). Mass spectrometry (ESI-MS) should confirm molecular weight alignment (±1 Da) .
  • Key Challenges : Optimize reaction conditions (e.g., DCC/DMAP coupling) to avoid byproducts like unreacted indole intermediates or piperidine dimerization.

Q. How should researchers handle safety and toxicity concerns during experimental work with this compound?

  • Methodology : Follow GHS-based protocols for indole derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid in ). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Acute toxicity (H302) and skin/eye irritation (H315/H319) risks require spill kits and emergency eyewash stations .
  • Data Interpretation : Monitor LD50_{50} values from analogous compounds (e.g., 1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine in ) to infer toxicity thresholds.

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of 1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine to neurological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against serotonin reuptake transporters or σ-1 receptors, using crystal structures from the PDB (e.g., 5I6X). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Data Contradictions : Address discrepancies between in silico predictions and in vitro assays by recalibrating force fields or incorporating solvent effects.

Q. How can researchers resolve contradictions in spectral data for this compound across different batches?

  • Methodology : Cross-validate using orthogonal techniques:

  • X-ray crystallography (as in for analogous indole-piperidine structures) for absolute configuration.
  • Isotopic labeling (e.g., 15N^{15}N-piperidine) to trace NMR signal splitting anomalies.
    • Experimental Design : Include control batches with standardized reagents and reaction times to isolate variability sources .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
    • Advanced Integration : Correlate results with QSAR models to predict in vivo behavior.

Methodological & Theoretical Frameworks

Q. How should researchers integrate theoretical models into mechanistic studies of this compound?

  • Methodology : Apply the "Guiding Principle 2" from : Link experiments to serotonin receptor theory or indole alkaloid biosynthesis pathways. For example, use Hammett plots to study electronic effects of substituents on bioactivity .
  • Data Interpretation : Contrast empirical results with DFT-calculated reaction pathways to identify rate-limiting steps.

Q. What experimental designs minimize bias in pharmacological evaluations?

  • Methodology : Adopt a pretest-posttest control group design ( ):

  • Control : Vehicle-treated samples.
  • Blinding : Double-blind compound administration in animal models.
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Data Presentation Guidelines

Q. How should structural data be presented to meet crystallographic reporting standards?

  • Methodology : Follow Acta Crystallographica conventions ():

  • Report unit cell parameters (Å, °), R-factors (<5%), and CCDC deposition numbers.
  • Include ORTEP diagrams with thermal ellipsoids (50% probability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.